Cas no 1782797-10-7 (1-(2-methylcyclohexyl)cyclopropan-1-amine)
1-(2-methylcyclohexyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanamine, 1-(2-methylcyclohexyl)-
- 1-(2-Methylcyclohexyl)cyclopropan-1-amine
- EN300-843238
- 1782797-10-7
- 1-(2-methylcyclohexyl)cyclopropan-1-amine
-
- MDL: MFCD28545789
- Inchi: 1S/C10H19N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h8-9H,2-7,11H2,1H3
- InChI Key: SCZKRADZVWMFSI-UHFFFAOYSA-N
- SMILES: C1(C2CCCCC2C)(N)CC1
Computed Properties
- Exact Mass: 153.151749610g/mol
- Monoisotopic Mass: 153.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.961±0.06 g/cm3(Predicted)
- Boiling Point: 215.4±8.0 °C(Predicted)
- pka: 9.22±0.20(Predicted)
1-(2-methylcyclohexyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843238-1g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 1g |
$1129.0 | 2023-09-02 | ||
| Enamine | EN300-843238-5g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 5g |
$3273.0 | 2023-09-02 | ||
| Enamine | EN300-843238-10g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 10g |
$4852.0 | 2023-09-02 | ||
| Enamine | EN300-843238-0.05g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
| Enamine | EN300-843238-0.1g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
| Enamine | EN300-843238-0.25g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
| Enamine | EN300-843238-0.5g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
| Enamine | EN300-843238-1.0g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
| Enamine | EN300-843238-2.5g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
| Enamine | EN300-843238-5.0g |
1-(2-methylcyclohexyl)cyclopropan-1-amine |
1782797-10-7 | 95% | 5.0g |
$3273.0 | 2024-05-21 |
1-(2-methylcyclohexyl)cyclopropan-1-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(2-methylcyclohexyl)cyclopropan-1-amine
Introduction to 1-(2-Methylcyclohexyl)cyclopropan-1-Amine (CAS No. 1782797-10-7)
The compound 1-(2-methylcyclohexyl)cyclopropan-1-amine, identified by the CAS number 1782797-10-7, is a fascinating molecule with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives, which have garnered significant attention in recent years due to their potential applications in drug discovery, materials science, and organic synthesis. The molecule's structure, comprising a cyclopropane ring attached to a cyclohexyl group and an amine functional group, endows it with versatile reactivity and intriguing electronic properties.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. The small, strained ring of cyclopropane allows for unique interactions with biological targets, making it a valuable component in the design of bioactive molecules. For instance, researchers have explored the use of 1-(2-methylcyclohexyl)cyclopropan-1-amine as a potential lead compound in the development of novel therapeutic agents. Its ability to form hydrogen bonds due to the amine group and its capacity to engage in π-interactions owing to the cyclohexyl moiety make it an attractive candidate for targeting various protein pockets.
In addition to its biological applications, 1-(2-methylcyclohexyl)cyclopropan-1-amine has shown promise in materials science. The compound's rigid structure and reactivity make it a potential building block for advanced materials such as polymers and nanomaterials. Recent advancements in polymer chemistry have demonstrated how cyclopropane-containing monomers can be used to create materials with enhanced mechanical properties and thermal stability. By incorporating this compound into polymer frameworks, scientists aim to develop materials that are both durable and lightweight, suitable for applications in aerospace and automotive industries.
The synthesis of 1-(2-methylcyclohexyl)cyclopropan-1-amine has been optimized through various methodologies, reflecting the continuous progress in organic synthesis techniques. Researchers have employed both traditional methods, such as nucleophilic substitution reactions, and cutting-edge approaches like transition metal-catalyzed coupling reactions to construct this molecule efficiently. These advancements not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste and energy consumption.
In terms of physical properties, 1-(2-methylcyclohexyl)cyclopropan-1-amine exhibits interesting behavior under different conditions. Its melting point and solubility characteristics make it suitable for various analytical techniques, including chromatography and spectroscopy. Moreover, the compound's reactivity towards electrophilic agents has been extensively studied, providing insights into its potential role as an intermediate in more complex synthetic pathways.
The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have revealed the electronic distribution within the molecule, shedding light on its reactivity patterns. Such computational studies are invaluable for predicting how this compound might interact with other molecules or biological systems without requiring extensive experimental work.
In conclusion, 1-(2-methylcyclohexyl)cyclopropan-1-amine, CAS No. 1782797-10-7, stands out as a versatile compound with diverse applications across multiple scientific disciplines. From its potential role in drug discovery to its utility in materials science, this molecule continues to be a subject of intense research interest. As our understanding of its properties deepens and new synthetic methods emerge, it is likely that this compound will find even more innovative uses in the future.
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